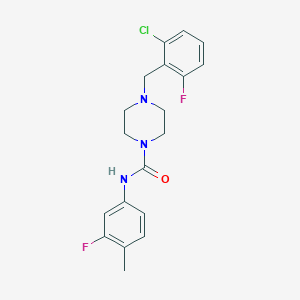![molecular formula C14H22N2O2S B4284428 N-(3-isopropoxypropyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284428.png)
N-(3-isopropoxypropyl)-N'-[3-(methylthio)phenyl]urea
Übersicht
Beschreibung
N-(3-isopropoxypropyl)-N'-[3-(methylthio)phenyl]urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and has been implicated in various metabolic disorders such as obesity, diabetes, and cancer.
Wirkmechanismus
N-(3-isopropoxypropyl)-N'-[3-(methylthio)phenyl]urea activates AMPK by binding to its regulatory subunit, causing a conformational change that allows AMPK to be phosphorylated and activated by upstream kinases. AMPK activation leads to a variety of downstream effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, as well as decreased protein synthesis and lipogenesis.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-N'-[3-(methylthio)phenyl]urea has been shown to have a variety of biochemical and physiological effects in various cell types and animal models. These effects include increased glucose uptake and insulin sensitivity, increased fatty acid oxidation and mitochondrial biogenesis, decreased protein synthesis and lipogenesis, and inhibition of cancer cell growth. N-(3-isopropoxypropyl)-N'-[3-(methylthio)phenyl]urea has also been shown to improve glucose tolerance and insulin sensitivity in obese and diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-isopropoxypropyl)-N'-[3-(methylthio)phenyl]urea has several advantages for lab experiments, including its specificity for AMPK activation, its ability to penetrate cell membranes and reach intracellular targets, and its stability in aqueous solutions. However, N-(3-isopropoxypropyl)-N'-[3-(methylthio)phenyl]urea also has some limitations, including its potential for off-target effects, its relatively high cost, and its limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for research on N-(3-isopropoxypropyl)-N'-[3-(methylthio)phenyl]urea. One area of interest is the development of more potent and selective AMPK activators based on the structure of N-(3-isopropoxypropyl)-N'-[3-(methylthio)phenyl]urea. Another area of interest is the investigation of the effects of N-(3-isopropoxypropyl)-N'-[3-(methylthio)phenyl]urea on other signaling pathways and cellular processes, such as autophagy and apoptosis. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(3-isopropoxypropyl)-N'-[3-(methylthio)phenyl]urea in animal models and humans.
Wissenschaftliche Forschungsanwendungen
N-(3-isopropoxypropyl)-N'-[3-(methylthio)phenyl]urea has been extensively studied for its potential therapeutic applications in various metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, which could be beneficial for the treatment of type 2 diabetes. N-(3-isopropoxypropyl)-N'-[3-(methylthio)phenyl]urea has also been shown to increase fatty acid oxidation and decrease lipid accumulation in liver cells, which could be beneficial for the treatment of non-alcoholic fatty liver disease. Additionally, N-(3-isopropoxypropyl)-N'-[3-(methylthio)phenyl]urea has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it could be a potential anti-cancer agent.
Eigenschaften
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-(3-propan-2-yloxypropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-11(2)18-9-5-8-15-14(17)16-12-6-4-7-13(10-12)19-3/h4,6-7,10-11H,5,8-9H2,1-3H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSTYXMZQBQACA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)NC1=CC(=CC=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4284349.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,3-diphenylpropyl)urea](/img/structure/B4284355.png)
![N-(2-chlorobenzyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284360.png)
![4-(3-chlorobenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4284367.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2,4-dichlorobenzyl)urea](/img/structure/B4284373.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea](/img/structure/B4284382.png)

![N-(1-benzyl-4-piperidinyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284396.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(5-methyl-3-isoxazolyl)urea](/img/structure/B4284404.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B4284408.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-1-piperazinecarboxamide](/img/structure/B4284420.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4284434.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methoxybenzyl)urea](/img/structure/B4284445.png)